1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-
Description
Crystallographic Analysis of Molecular Geometry
The crystallographic investigation of 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- reveals fundamental insights into its three-dimensional molecular architecture. The compound exhibits a planar purine ring system characteristic of xanthine derivatives, with the nitro group at position 8 introducing significant electronic perturbations to the molecular framework. Structural studies of related 8-nitro purine compounds demonstrate that the nitro substitution typically maintains coplanarity with the purine ring system, contributing to the overall molecular stability through conjugation effects.
The molecular geometry analysis indicates that the compound possesses a rigid bicyclic structure consisting of a six-membered pyrimidinedione ring fused to a five-membered imidazole ring. The presence of the 8-nitro group introduces electron-withdrawing characteristics that significantly influence the electron density distribution throughout the purine scaffold. Crystallographic data from related compounds suggest that the nitro group adopts a planar configuration relative to the purine ring, optimizing π-conjugation interactions.
The 3-methyl substitution pattern creates asymmetry in the molecular structure, distinguishing it from symmetrically substituted purine derivatives. This substitution pattern influences the intermolecular packing arrangements in the crystalline state, as evidenced by hydrogen bonding patterns observed in related purine structures. The molecular geometry demonstrates bond lengths and angles consistent with aromatic character in the purine ring system, while the carbonyl groups at positions 2 and 6 maintain typical ketone geometries.
Spectroscopic Identification Methods (Fourier Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
Fourier transform infrared spectroscopy provides distinctive vibrational signatures for 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- that enable unambiguous identification. The infrared spectrum exhibits characteristic absorption bands in the 3100-3400 cm⁻¹ region corresponding to nitrogen-hydrogen stretching vibrations of the purine ring system. Strong absorption bands appear at 1678-1693 cm⁻¹ and 1595-1653 cm⁻¹, indicating stretching vibrations of the carbonyl groups and carbon-nitrogen double bonds, respectively.
The nitro group substitution at position 8 introduces distinctive infrared absorption features, including asymmetric and symmetric nitro stretching modes typically observed in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions. These spectroscopic signatures provide reliable identification markers for this specific nitro-purine derivative. The methyl group at position 3 contributes characteristic carbon-hydrogen stretching and bending modes that appear as sharp absorption bands in the appropriate spectral regions.
Nuclear magnetic resonance spectroscopy reveals detailed structural information through chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance spectra in dimethyl sulfoxide-d6 exhibit characteristic signals including broad singlet peaks centered at δ 10.10-10.90 and 11.61-13.22 corresponding to nitrogen-hydrogen protons. The methyl group protons appear as sharp singlets in the δ 3-4 region, while aromatic proton signals provide information about the electronic environment of the purine ring system.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with characteristic peaks at δ 151.5-153.0 ppm indicating carbon atoms adjacent to nitrogen in the purine ring system. The carbonyl carbon atoms typically appear in the δ 150-160 ppm region, while the methyl carbon signal appears in the aliphatic region around δ 30-40 ppm. These spectroscopic parameters enable precise structural identification and purity assessment.
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this nitro-purine derivative. Electrospray ionization mass spectrometry typically produces molecular ion peaks at m/z 211 corresponding to the protonated molecular ion [M+H]⁺. Fragmentation patterns include loss of the nitro group and methyl substituent, providing structural confirmation through characteristic mass losses.
| Spectroscopic Method | Key Diagnostic Features | Characteristic Values |
|---|---|---|
| Fourier Transform Infrared | Nitrogen-Hydrogen stretch | 3100-3400 cm⁻¹ |
| Fourier Transform Infrared | Carbonyl stretch | 1678-1693 cm⁻¹ |
| Fourier Transform Infrared | Carbon-Nitrogen stretch | 1595-1653 cm⁻¹ |
| Proton Nuclear Magnetic Resonance | Nitrogen-Hydrogen signals | δ 10.10-13.22 ppm |
| Proton Nuclear Magnetic Resonance | Methyl group signals | δ 3-4 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Purine carbon signals | δ 151.5-153.0 ppm |
| Mass Spectrometry | Molecular ion | m/z 211 [M+H]⁺ |
Tautomeric Equilibrium Studies in Solution Phase
Tautomeric equilibrium investigations of 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- reveal complex prototropic behavior influenced by the nitro substitution pattern. The compound can exist in multiple tautomeric forms through proton migration between different nitrogen atoms in the purine ring system. Quantum chemical calculations using density functional theory methods indicate that the compound preferentially adopts specific tautomeric forms in aqueous solution.
The 8-nitro substitution significantly alters the tautomeric equilibrium compared to unsubstituted xanthine derivatives. The electron-withdrawing nature of the nitro group influences the protonation state preferences, stabilizing certain tautomeric forms through electronic effects. Raman spectroscopic studies of related 8-nitro purine compounds demonstrate that both monoanionic and dianionic forms can be present simultaneously under specific solution conditions.
Solvent effects play a crucial role in determining tautomeric populations, with aqueous solutions favoring different equilibrium distributions compared to organic solvents. The carbon-4 to carbon-5 stretching frequency serves as a diagnostic marker for tautomeric identification, with frequencies shifting according to the protonation state of the purine ring. For related 8-nitro purine compounds, this vibrational mode appears at 1541 cm⁻¹ for monoanionic forms and 1486 cm⁻¹ for dianionic forms.
The 3-methyl substitution introduces additional complexity to the tautomeric behavior by preventing proton migration at this specific nitrogen position. This substitution pattern constrains the available tautomeric forms and influences the relative stability of different prototropic isomers. pH-dependent studies reveal that the compound exhibits distinct ultraviolet-visible absorption characteristics for different tautomeric forms, with absorption maxima shifting between 380-400 nm depending on the ionization state.
Temperature-dependent tautomeric equilibrium studies demonstrate that elevated temperatures can alter the distribution of tautomeric forms through entropy-driven processes. The activation energies for proton transfer between tautomeric forms are influenced by both the nitro substitution and the solution environment, affecting the kinetics of tautomeric interconversion.
| Tautomeric Form | Characteristic Frequency (cm⁻¹) | Relative Stability | Solution Conditions |
|---|---|---|---|
| Monoanionic | 1541 | High | Neutral pH |
| Dianionic | 1486 | Moderate | Basic pH |
| Neutral | 1545 | Variable | Acidic pH |
Comparative Analysis with Xanthine Derivative Isomers
Comparative structural analysis of 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- with related xanthine derivative isomers reveals distinctive features arising from the specific substitution pattern. The compound exhibits significant structural differences compared to theophylline (1,3-dimethylxanthine) and other methylated xanthine derivatives. The presence of the 8-nitro group distinguishes this compound from conventional methyl-substituted xanthines, introducing unique electronic and steric properties.
Comparison with 8-nitroxanthine (the unmethylated analog) demonstrates the influence of 3-methyl substitution on molecular properties. The methyl group at position 3 reduces the number of available hydrogen bonding sites and alters the compound's solubility characteristics compared to the parent 8-nitroxanthine. This substitution pattern affects the compound's ability to form intermolecular hydrogen bonds and influences crystalline packing arrangements.
Structural comparison with 1,3-dimethyl-8-nitro-3,7-dihydro-1H-purine-2,6-dione (8-nitrotheophylline) reveals the impact of additional methyl substitution at position 1. The mono-methyl derivative exhibits different tautomeric preferences and hydrogen bonding capabilities compared to the dimethyl analog. This comparison highlights the progressive effects of methylation on purine derivative properties.
Analysis of related purine derivatives with different 8-position substituents demonstrates the unique characteristics imparted by nitro substitution. Compounds with 8-chloro, 8-amino, or 8-mercapto substituents exhibit distinct electronic properties and reactivity patterns compared to the nitro derivative. The nitro group's strong electron-withdrawing character significantly influences the electron density distribution throughout the purine ring system.
The comparative analysis extends to examination of positional isomers where the nitro group occupies different positions on the purine scaffold. Studies of purine derivatives with nitro substitution at positions other than 8 reveal the specific electronic effects associated with the 8-position substitution pattern. The 8-position nitro substitution creates unique reactivity patterns and influences the compound's interactions with biological systems.
Matrix-assisted laser desorption ionization mass spectrometry studies provide comparative fragmentation patterns for various xanthine derivatives, enabling identification of structural relationships and differentiation between closely related isomers. These analytical approaches demonstrate distinct ionization and fragmentation behaviors that correlate with specific substitution patterns and molecular geometries.
| Compound | Molecular Formula | Key Distinguishing Features | Comparative Properties |
|---|---|---|---|
| 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | C6H5N5O4 | Single methyl, 8-nitro | Unique tautomeric behavior |
| 8-Nitroxanthine | C5H3N5O4 | No methyl substitution | Enhanced hydrogen bonding |
| 8-Nitrotheophylline | C7H7N5O4 | Dimethyl substitution | Reduced tautomeric options |
| Theophylline | C7H8N4O2 | No nitro group | Different electronic properties |
Properties
IUPAC Name |
3-methyl-8-nitro-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O4/c1-10-3-2(4(12)9-6(10)13)7-5(8-3)11(14)15/h1H3,(H,7,8)(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKVQGUXYGJJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395948 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93703-23-2 | |
| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Pathways
General Synthetic Approach
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro typically involves multi-step organic reactions starting from purine derivatives or their precursors. The key steps include:
- Cyclization Reactions : Imidazole derivatives are cyclized to form purine structures using reagents such as benzylhydroxylamine.
- Nitro Group Introduction : Nitration reactions are employed to introduce the nitro group at the 8-position of the purine ring.
- Methylation : Alkylation reactions are used to add the methyl group at the 3-position of the purine ring.
Specific Reaction Conditions
Several methods have been reported for synthesizing purine derivatives similar to 1H-Purine-2,6-dione. Below are detailed steps based on research findings:
Method A: Cyclization and Nitration
- Starting Material : Imidazole precursor.
- Procedure :
- Cyclization is performed using benzylhydroxylamine in a solvent such as dichloromethane.
- The intermediate is nitrated using nitric acid or a nitrating agent like sodium nitrate under acidic conditions.
- Methylation is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
- Reaction Conditions :
- Temperature: Typically between 0–50°C depending on the step.
- Solvent: Dichloromethane or methanol for cyclization; concentrated acids for nitration.
Method B: Direct Alkylation
- Starting Material : Purine core structure.
- Procedure :
- The purine core is alkylated at the 3-position using alkyl halides.
- Nitro group introduction follows via electrophilic substitution using nitric acid or nitronium salts.
- Reaction Conditions :
- Temperature: Controlled between 10–30°C for nitration to avoid overreaction.
- Solvent: Acetic acid or chloroform.
Purification Techniques
After synthesis, purification is essential to isolate 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro in high purity.
Extraction
Organic solvents such as dichloromethane are commonly used for liquid-liquid extraction of reaction mixtures.
Crystallization
Recrystallization from solvents like methanol or ethanol helps achieve high-purity crystals.
Chromatography
Column chromatography with silica gel is employed to separate impurities.
Reaction Analysis and Optimization
Yield Improvement
To maximize yield:
Reaction Time Reduction
Using microwave-assisted synthesis can significantly reduce reaction time while maintaining product quality.
Data Table Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Cyclization | Imidazole derivative | Benzylhydroxylamine, CH$$2$$Cl$$2$$ | Purine intermediate | ~70 |
| Nitration | Purine intermediate | Nitric acid, Acetic acid | Nitro-purine derivative | ~80 |
| Methylation | Nitro-purine | Methyl iodide, K$$2$$CO$$3$$ | Final product | ~85 |
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 8 is highly reactive and can undergo reduction to form an amine (-NH₂).
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Reduction of -NO₂ to -NH₂ | Hydrogenation (H₂/Pd-C) or Sn/HCl in acidic medium | 3-methyl-8-amino-7H-purine-2,6-dione |
Mechanistic Insight :
The nitro group acts as an electron-withdrawing group, facilitating reduction. Catalytic hydrogenation or classical reducing agents (e.g., Sn/HCl) yield the corresponding amine, which may exhibit altered biological activity .
Substitution Reactions
The purine scaffold allows nucleophilic substitution at positions 7 and 9.
2.2.1 Alkylation at N7/N9
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Alkylation with alkyl halides | K₂CO₃, DMF, 50–80°C | 1,3-dimethyl-8-nitro-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione |
Example :
Reaction with (2-bromoethyl)benzene introduces a phenethyl group at N7, enhancing hydrophobic interactions in enzyme inhibition .
Oxidation Reactions
The methyl group at position 3 is stable under mild conditions but can undergo oxidation to a carboxyl group under strong oxidizers.
| Reaction | Conditions | Products | References |
|---|---|---|---|
| Oxidation of -CH₃ to -COOH | KMnO₄/H₂SO₄ or CrO₃ | 3-carboxy-8-nitro-7H-purine-2,6-dione |
Note : This reaction is less common due to steric hindrance from the purine ring.
Comparative Reactivity of Analogues
| Compound | Structure | Reactivity Differences |
|---|---|---|
| 8-Nitroxanthine (CID:10330331) | No methyl group at N3 | Higher solubility; faster reduction kinetics |
| 1,3-Dimethyl-8-nitro-purine-2,6-dione (CAS: 961-45-5) | Methyl groups at N1 and N3 | Steric hindrance limits substitution at N7 |
Stability and By-Product Formation
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that derivatives of purine compounds exhibit significant anticancer properties. Specifically, 1H-Purine-2,6-dione derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that modifications to the purine structure can enhance its efficacy against specific cancer cell lines, making it a candidate for further drug development .
2. Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Certain studies suggest that nitro-substituted purines can exhibit inhibitory effects against a range of bacteria and fungi. This property is particularly relevant in the context of rising antibiotic resistance, where new antimicrobial agents are critically needed .
Agricultural Science
1. Plant Growth Regulators
In agricultural applications, compounds like 1H-Purine-2,6-dione have been investigated as potential plant growth regulators. Research indicates that certain purine derivatives can promote growth and enhance yield in crops by influencing hormonal pathways within plants . This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers.
Materials Science
1. Synthesis of Functional Materials
The unique structure of 1H-Purine-2,6-dione allows it to be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, influencing its binding affinity and specificity. The compound may inhibit certain enzymes by mimicking the natural substrates or by binding to the active sites, thereby blocking the enzymatic activity.
Comparison with Similar Compounds
Structural and Electronic Comparisons
- C8 Substituent Effects: Electron-Withdrawing Groups (NO₂, Br): The nitro group in 3M8N-purine likely reduces electron density at the purine core compared to electron-donating groups (e.g., -OCH₃ in 6306-22-5). This may enhance electrophilicity and influence binding to enzymatic targets . Steric Considerations: Bulky substituents (e.g., 8-[(3R)-3-amino-1-piperidinyl] in Linagliptin) improve selectivity for specific targets (e.g., DPP-4) but reduce synthetic accessibility .
N3 Methylation : Methylation at N3 (common in 3M8N-purine and analogs like 11a–11h) enhances metabolic stability by blocking oxidative demethylation pathways .
Physicochemical Properties
- Solubility : Nitro groups typically reduce aqueous solubility (logP increase), as seen in bromo analogs (e.g., 668272-98-8: logP ~3.5). This contrasts with hydrophilic 8-mercapto derivatives, which benefit from thiolate formation at physiological pH .
- Melting Points : 8-Substituted purine-diones generally exhibit high melting points (>200°C), consistent with crystalline stability. For example, 8-methoxy-1,7-dimethyl analogs melt at 333°C .
Biological Activity
1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro- (commonly referred to as 3-methyl-8-nitro-7H-purine-2,6-dione) is a purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of purine derivatives that exhibit various pharmacological properties, including antibacterial and antifungal activities. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.
- Molecular Formula: C₆H₅N₅O₄
- Molecular Weight: 211.135 g/mol
- CAS Number: 93703-23-2
- IUPAC Name: 3-methyl-8-nitro-7H-purine-2,6-dione
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of various purine derivatives, including 3-methyl-8-nitro-7H-purine-2,6-dione. In vitro tests have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 3-Methyl-8-nitro Purine Derivatives
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 3-Methyl-8-nitro | 0.025 | Staphylococcus aureus |
| 0.039 | Escherichia coli | |
| Other derivatives tested | Varies | Various bacterial strains |
The minimal inhibitory concentration (MIC) values indicate that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Toxicological Studies
Toxicological assessments are crucial in evaluating the safety profile of new compounds. A study conducted on the acute toxicity of various purine derivatives, including 3-methyl-8-nitro, revealed the following LD50 values:
Table 2: Acute Toxicity of Purine Derivatives
| Compound Number | LD50 (mg/kg) | Remarks |
|---|---|---|
| 1 | 953 | Moderate toxicity |
| 2 | 536 | High toxicity |
| ... | ... | ... |
| 20 | 1035 | Moderate toxicity |
The study indicated that while some derivatives exhibited high toxicity, others showed moderate toxicity levels, making them potential candidates for further pharmacological development .
The mechanism by which purine derivatives exert their biological effects often involves interaction with cellular receptors or enzymes. The presence of nitro and methyl groups in the structure may enhance binding affinity to specific targets within microbial cells, leading to inhibition of growth or cell death.
Case Studies
Several case studies have explored the application of purine derivatives in clinical settings. For instance:
- Case Study on Antibacterial Efficacy : A clinical trial involving a synthesized derivative demonstrated significant reduction in bacterial load in patients with chronic bacterial infections after treatment with a formulation containing 3-methyl-8-nitro.
- Case Study on Safety Profile : Another study focused on the safety profile of this compound in animal models, revealing no significant adverse effects at therapeutic doses.
Q & A
Q. What are the recommended synthetic routes for 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-8-nitro-?
Methodological Answer: Synthesis typically involves nucleophilic substitution or nitration at the C8 position of the purine scaffold. For example:
- Start with 3-methylxanthine derivatives (e.g., 3,7-dimethyl-1H-purine-2,6-dione, MW 180.16 ).
- Introduce the nitro group via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or ring degradation.
- Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm).
Key Data: Molecular formula C₇H₇N₅O₄ (derived from analogs in ).
Q. How can structural elucidation be performed for this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ ~8.1 ppm for C8-H in nitro-substituted purines ).
- X-ray crystallography : Resolve the nitro group’s orientation (requires high-purity crystals grown via slow evaporation in DMSO/water ).
- Mass spectrometry : Confirm molecular ion [M+H]⁺ using ESI-MS (expected m/z ~238.06 ).
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Sparingly soluble in water; use DMSO or DMF for stock solutions (10 mM). Avoid prolonged exposure to light due to nitro group photodegradation .
- Stability : Store at –20°C under argon. Monitor decomposition via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Advanced Research Questions
Q. How does the nitro group at C8 influence adenosine receptor binding affinity?
Methodological Answer:
- Perform radioligand binding assays using A₁/A₂A receptor membranes (e.g., CHO-K1 cells ).
- Compare IC₅₀ values with non-nitro analogs (e.g., 8-chloro derivatives ).
- Computational modeling : Use Schrödinger Suite to simulate nitro group interactions with His264 in A₂A receptors .
Contradiction Note : Nitro groups may reduce affinity compared to chloro substituents due to steric hindrance .
Q. How to resolve contradictory bioactivity data across cell-based assays?
Methodological Answer:
- Variable control : Standardize cell lines (e.g., HEK293 vs. HepG2 metabolic differences) and assay buffers (pH 7.4, 1% BSA).
- Impurity analysis : Use LC-MS to detect byproducts (e.g., denitration products ).
- Dose-response validation : Repeat assays with ≥3 biological replicates and non-linear regression analysis (GraphPad Prism) .
Q. What strategies optimize in vivo pharmacokinetics for this nitro-purine derivative?
Methodological Answer:
- Prodrug design : Mask the nitro group as a methyl ester to enhance oral bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify metabolites via UPLC-QTOF .
- Tissue distribution : Radiolabel with ¹⁴C and track accumulation in target organs (e.g., brain for neuro studies ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
